molecular formula C22H26N2O2 B3739280 N~1~-CYCLOHEPTYL-2-[(4-METHYLBENZOYL)AMINO]BENZAMIDE

N~1~-CYCLOHEPTYL-2-[(4-METHYLBENZOYL)AMINO]BENZAMIDE

Cat. No.: B3739280
M. Wt: 350.5 g/mol
InChI Key: HQNSHGJQXVMMCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-CYCLOHEPTYL-2-[(4-METHYLBENZOYL)AMINO]BENZAMIDE is a synthetic organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, particularly as therapeutic agents. This compound features a cycloheptyl group attached to the nitrogen atom and a 4-methylbenzoyl group attached to the amide nitrogen, making it a unique structure with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-CYCLOHEPTYL-2-[(4-METHYLBENZOYL)AMINO]BENZAMIDE typically involves the condensation of 4-methylbenzoic acid with cycloheptylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting intermediate is then reacted with 2-aminobenzamide to form the final product.

Industrial Production Methods

In an industrial setting, the production of N1-CYCLOHEPTYL-2-[(4-METHYLBENZOYL)AMINO]BENZAMIDE can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~1~-CYCLOHEPTYL-2-[(4-METHYLBENZOYL)AMINO]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH~4~) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)

    Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating conditions such as inflammation, cancer, and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-CYCLOHEPTYL-2-[(4-METHYLBENZOYL)AMINO]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-cycloheptyl-1-(2-methylbenzoyl)-4-piperidinecarboxamide
  • N1-cyclohexyl-2-[{2-[(4-chlorophenyl)thio]acetyl}(methyl)amino]benzamide

Uniqueness

N~1~-CYCLOHEPTYL-2-[(4-METHYLBENZOYL)AMINO]BENZAMIDE is unique due to its specific structural features, such as the cycloheptyl group and the 4-methylbenzoyl moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other benzamide derivatives.

Properties

IUPAC Name

N-cycloheptyl-2-[(4-methylbenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-16-12-14-17(15-13-16)21(25)24-20-11-7-6-10-19(20)22(26)23-18-8-4-2-3-5-9-18/h6-7,10-15,18H,2-5,8-9H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNSHGJQXVMMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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